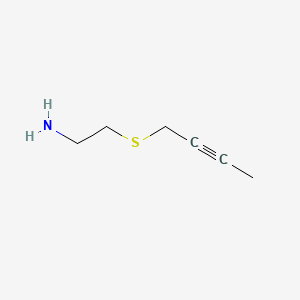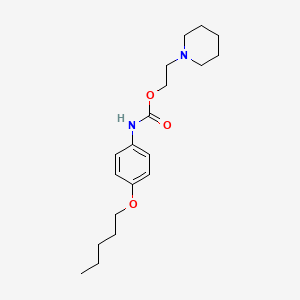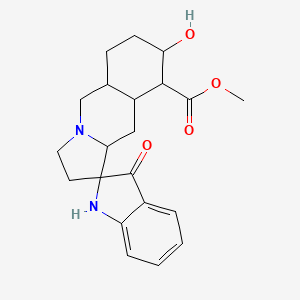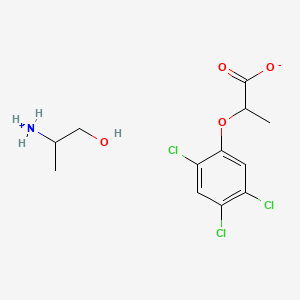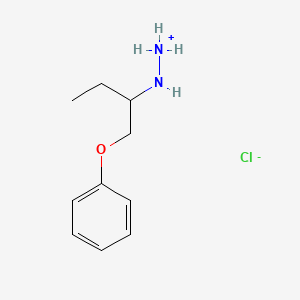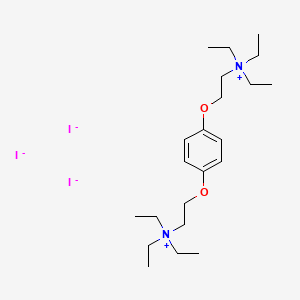
N-butylhex-1-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butylhex-1-yn-3-amine is an organic compound that belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups . This compound is characterized by the presence of a butyl group attached to a hexynyl chain with an amine functional group at the third position. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butylhex-1-yn-3-amine typically involves the reaction of hex-1-yne with butylamine under specific conditions. One common method is the alkylation of hex-1-yne with butylamine in the presence of a suitable catalyst, such as palladium or copper, under an inert atmosphere . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: N-butylhex-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under controlled conditions.
Reduction: Reduction reactions can convert this compound to its saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds or alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N-butylhex-1-yn-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-butylhex-1-yn-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the compound can act as a nucleophile, participating in reactions that modify biological macromolecules .
Comparison with Similar Compounds
But-3-yn-1-amine: Similar structure but with a shorter carbon chain.
Hex-1-yn-3-amine: Similar structure but without the butyl group.
N-butylamine: Similar structure but without the hexynyl chain
Uniqueness: N-butylhex-1-yn-3-amine is unique due to its specific combination of a butyl group and a hexynyl chain with an amine functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
6281-06-7 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-butylhex-1-yn-3-amine |
InChI |
InChI=1S/C10H19N/c1-4-7-9-11-10(6-3)8-5-2/h3,10-11H,4-5,7-9H2,1-2H3 |
InChI Key |
RUHBHVJGYGYXOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(CCC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


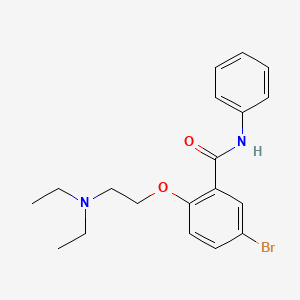


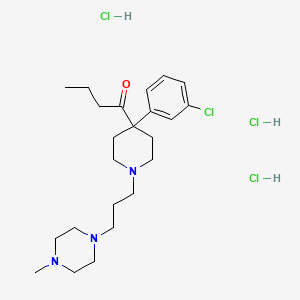
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
